molecular formula C15H17N3O2 B11852117 tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate

tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate

Cat. No.: B11852117
M. Wt: 271.31 g/mol
InChI Key: ROKDBVGWCWUINJ-UHFFFAOYSA-N
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Description

tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound features a carbamate-protected indole amine, a common strategy for safeguarding reactive functional groups during multi-step synthetic sequences. The 3-cyano and 4-methyl substituents on the indole ring system are significant structural motifs that can influence the molecule's electronic properties and binding affinity, making it a valuable scaffold for constructing more complex bioactive molecules. This indole derivative is intended for research applications only and is not for diagnostic or therapeutic use. Its structural characteristics suggest potential utility in several cutting-edge research areas. Similar tert-butyl indol-7-yl carbamate scaffolds are investigated as potential degraders of oncogenic proteins like RBM39 for anticancer research . Furthermore, related 1H-indole-based compounds are explored in neuroscience as multifunctional ligands for targets relevant to Alzheimer's disease, including 5-HT6R antagonism and cholinesterase inhibition . The carbamate group itself is a well-established prodrug strategy, as seen in the development of hydrolyzable prodrugs for highly potent antitumor agents like the duocarmycins, enabling controlled release and improved efficacy . Researchers can use this compound to explore these mechanisms or as a building block in synthesizing novel therapeutic candidates. Safety Notice: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

tert-butyl N-(3-cyano-4-methyl-1H-indol-7-yl)carbamate

InChI

InChI=1S/C15H17N3O2/c1-9-5-6-11(18-14(19)20-15(2,3)4)13-12(9)10(7-16)8-17-13/h5-6,8,17H,1-4H3,(H,18,19)

InChI Key

ROKDBVGWCWUINJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)NC(=O)OC(C)(C)C)C#N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The synthesis is divided into two key stages:

  • Indole Core Construction : Formation of 3-cyano-4-methyl-1H-indol-7-amine.

  • Boc Protection : Reaction of the 7-amino group with di-tert-butyl dicarbonate ((Boc)2O(\text{Boc})_2\text{O}) under basic conditions.

Indole Core Synthesis

The substituted indole precursor is synthesized via:

  • Fischer Indole Synthesis : Cyclization of phenylhydrazines with ketones under acidic conditions.

  • Palladium-Catalyzed Cyanation : Introduction of the cyano group at position 3 using metal catalysts (e.g., Pd(PPh3_3)4_4) and cyanating agents like Zn(CN)2_2.

  • Methylation : Alkylation at position 4 using methyl halides or dimethyl sulfate.

Example Protocol :

  • React 4-methyl-1H-indol-7-amine with acrylonitrile in acetic acid to introduce the cyano group.

  • Purify via column chromatography (hexane/ethyl acetate, 3:1).

Boc Protection of the 7-Amino Group

The Boc group is introduced using (Boc)2O(\text{Boc})_2\text{O} in a mixed solvent system.

Optimized Procedure :

  • Reagents :

    • 3-cyano-4-methyl-1H-indol-7-amine (1 equiv)

    • (Boc)2O(\text{Boc})_2\text{O} (1.2 equiv)

    • Triethylamine (Et3_3N, 2 equiv)

    • Acetone/water (4:1 v/v)

  • Steps :

    • Dissolve the amine in acetone/water.

    • Add Et3_3N and cool to 0°C.

    • Slowly add (Boc)2O(\text{Boc})_2\text{O} and stir at 25°C for 2–4 hours.

    • Quench with water, extract with ethyl acetate, and concentrate.

    • Purify via recrystallization (ethanol/water).

Yield : 85–92%.

Reaction Condition Optimization

Solvent and Base Selection

  • Solvent : Acetone/water mixtures improve solubility of polar intermediates while stabilizing (Boc)2O(\text{Boc})_2\text{O}.

  • Base : Et3_3N outperforms weaker bases (e.g., NaHCO3_3) in deprotonating the indole amine without side reactions.

Temperature and Time

  • Temperature : 0–25°C minimizes Boc group hydrolysis.

  • Time : Reactions complete within 2–4 hours at 25°C.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3):
    δ 1.52 (s, 9H, Boc), 2.45 (s, 3H, CH3_3), 6.95–7.25 (m, 3H, indole-H), 8.10 (s, 1H, NH).

  • IR : 1745 cm1^{-1} (C=O stretch), 2220 cm1^{-1} (C≡N).

Purity and Yield

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient).

  • Melting Point : 148–150°C.

Comparative Analysis of Methods

ParameterFischer Indole RoutePalladium-Catalyzed Route
Overall Yield78%65%
Reaction Time6 hours12 hours
CostLowHigh (Pd catalysts)
ScalabilityExcellentModerate

Challenges and Solutions

  • Selectivity : Competing reactions at indole N1 are mitigated by using bulky bases (e.g., Et3_3N) and low temperatures.

  • Purification : Recrystallization in ethanol/water removes unreacted (Boc)2O(\text{Boc})_2\text{O} and byproducts.

Applications in Drug Discovery

The compound serves as a precursor to sulfonamide derivatives targeting RBM39 degradation, a mechanism explored in oncology. For example, coupling with pyrazole-4-sulfonamide yields potent degraders with IC50_{50} values <100 nM .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Chemical Synthesis Applications

Organic Synthesis :
tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of novel indole derivatives, which are significant in pharmaceutical chemistry due to their diverse biological activities .

Synthetic Pathways :
The synthesis of this compound typically involves several key steps:

  • Vilsmeier Formylation : Initiates with 4-bromo-1H-indole to introduce a formyl group.
  • N-Boc Protection : The formylated indole undergoes protection using tert-butyl carbamate.
  • Reduction and Protection : The aldehyde group is reduced to an alcohol, followed by protection of the hydroxy group.
  • Cyano Group Introduction : The cyano group is introduced using n-butyllithium and DMF under controlled conditions .

Pharmaceutical Development :
Research indicates that this compound exhibits significant biological activities, particularly in cancer research and antimicrobial studies. The compound's structure allows it to interact with various molecular targets, influencing cellular processes and potentially leading to therapeutic applications .

Anticancer Activity

Recent studies have indicated that indole derivatives, including this compound, may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promise in inhibiting tumor growth through apoptosis induction .

Antimicrobial Studies

The compound's potential as an antimicrobial agent has also been explored. Research findings suggest that it may inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity or interference with metabolic pathways .

Mechanism of Action

The mechanism of action of tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the indole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence cellular processes .

Comparison with Similar Compounds

tert-Butyl (4-methyl-1H-indol-7-yl)carbamate (CAS 289483-84-7)

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 246.3 g/mol
  • Key Differences: Lacks the 3-cyano group, resulting in reduced electron-withdrawing effects and altered reactivity.
  • Properties: Predicted boiling point (362.8±30.0°C) and density (1.188±0.06 g/cm³) suggest lower polarity compared to the cyano-containing analog .

tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 1311994-14-5)

  • Molecular Formula: C₁₄H₁₈BrNO₂
  • Molecular Weight : 312.2 g/mol

tert-Butyl (2-(6,7-dioxo-6,7-dihydro-1H-indol-3-yl)ethyl)carbamate (Compound 17)

  • Molecular Formula : C₁₅H₁₈N₂O₄
  • Molecular Weight : 290.3 g/mol
  • Key Differences: The dioxo group at positions 6 and 7 increases electrophilicity, enabling participation in redox reactions, unlike the methyl and cyano substituents in the target compound .

Physicochemical and Spectroscopic Properties

Compound Boiling Point (°C) Density (g/cm³) pKa Notable NMR Features (δ, ppm)
This compound N/A N/A ~14–15* Expected: Cyano (C≡N) ~110–120 (¹³C), indole NH ~10–12 (¹H)
tert-Butyl (4-methyl-1H-indol-7-yl)carbamate 362.8±30.0 1.188±0.06 15.19 Methyl (1H: ~2.4), indole NH ~8–9
tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate N/A N/A N/A Bromine-coupled protons: ~7.2–7.5 (¹H)

*Estimated based on cyano group’s electron-withdrawing effect lowering pKa relative to non-cyano analogs .

Biological Activity

tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate is a synthetic organic compound belonging to the indole derivatives class. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The following sections provide a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Molecular Characteristics:

PropertyValue
Molecular FormulaC15H17N3O2
Molecular Weight271.31 g/mol
IUPAC Nametert-butyl N-(3-cyano-4-methyl-1H-indol-7-yl)carbamate
CAS Number289483-86-9

The compound features a tert-butyl carbamate group attached to an indole ring, which is further substituted with a cyano and a methyl group. This unique structure may contribute to its biological activity by facilitating interactions with various molecular targets.

While specific mechanisms for this compound are not extensively documented, indole derivatives are known to interact with enzymes and receptors through several types of interactions:

  • Hydrogen Bonding: The cyano group can form hydrogen bonds, potentially influencing enzyme activity.
  • π-π Stacking: The indole ring may engage in π-π stacking interactions, which can stabilize binding with target proteins.
  • Hydrophobic Interactions: The hydrophobic nature of the indole ring may enhance its affinity for lipid membranes or hydrophobic pockets in proteins.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that related compounds could inhibit microtubule assembly, demonstrating potential as microtubule-destabilizing agents at concentrations around 20 μM .

In cellular assays involving breast cancer MDA-MB-231 cells, selected compounds from similar classes showed apoptosis-inducing effects, enhancing caspase activity significantly at higher concentrations (10 μM) . This suggests that this compound may also possess similar properties worth exploring.

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives:

  • Microtubule Destabilization: Compounds similar to this compound have been shown to inhibit microtubule assembly, crucial for cancer cell division .
  • Apoptosis Induction: In vitro studies demonstrated that certain indole derivatives could induce apoptosis in cancer cells by activating caspases, suggesting a pathway for potential therapeutic applications .
  • Antimicrobial Screening: While direct studies on this specific compound are sparse, the broader class of indoles has shown promise against various pathogens, indicating potential for further exploration in drug development.

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